molecular formula C23H34ClNO3 B2830086 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-morpholinopropan-2-ol hydrochloride CAS No. 464877-25-6

1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-morpholinopropan-2-ol hydrochloride

Cat. No.: B2830086
CAS No.: 464877-25-6
M. Wt: 407.98
InChI Key: DMQQNXNOHGAIQG-UHFFFAOYSA-N
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Description

1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-morpholinopropan-2-ol hydrochloride is a synthetic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of an adamantane moiety, a phenoxy group, and a morpholinopropanol backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-morpholinopropan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is introduced through a Friedel-Crafts alkylation reaction, followed by the attachment of the phenoxy group via an etherification reaction. The final step involves the formation of the morpholinopropanol backbone through a nucleophilic substitution reaction, followed by hydrochloride salt formation to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-morpholinopropan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinopropanol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-morpholinopropan-2-ol hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, while the phenoxy and morpholinopropanol groups contribute to its binding affinity to receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-morpholinopropan-2-ol
  • 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-aminopropan-2-ol
  • 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-hydroxypropan-2-ol

Uniqueness

1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-morpholinopropan-2-ol hydrochloride is unique due to its combination of an adamantane moiety with a phenoxy and morpholinopropanol backbone. This structural arrangement imparts distinct physicochemical properties, such as enhanced stability and solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(1-adamantyl)phenoxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO3.ClH/c25-21(15-24-5-7-26-8-6-24)16-27-22-3-1-20(2-4-22)23-12-17-9-18(13-23)11-19(10-17)14-23;/h1-4,17-19,21,25H,5-16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQQNXNOHGAIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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